molecular formula C7H2BrF3N2 B6266202 4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1805188-77-5

4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B6266202
CAS RN: 1805188-77-5
M. Wt: 251
InChI Key:
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Description

4-Bromo-5-(trifluoromethyl)pyridine-3-carbonitrile (4-Br-5-CF3-PyCN) is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been found to have a wide range of properties and applications, including synthesis, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

4-Br-5-CF3-PyCN has been studied for its potential applications in various scientific research fields. It has been found to have a wide range of properties and applications, including synthesis, biochemical and physiological effects, and potential applications in laboratory experiments. In particular, it has been used in the synthesis of organic compounds, in the study of the mechanism of action of drugs, and in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The exact mechanism of action of 4-Br-5-CF3-PyCN is not yet fully understood. However, it is believed to act as an electron acceptor and to interact with other molecules in the body, leading to various biochemical and physiological effects. It has been found to bind to certain proteins, which could lead to changes in the activity of these proteins and thus to changes in the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
4-Br-5-CF3-PyCN has been found to have a wide range of biochemical and physiological effects. It has been found to be an inhibitor of certain enzymes, which could lead to changes in the activity of these enzymes and thus to changes in the biochemical and physiological effects of drugs. It has also been found to affect the expression of certain genes, which could lead to changes in the activity of these genes and thus to changes in the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

The use of 4-Br-5-CF3-PyCN in laboratory experiments has several advantages. First, it is a relatively inexpensive compound, making it cost-effective for use in laboratory experiments. Second, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. First, it is a relatively toxic compound, making it unsuitable for use in experiments involving human subjects. Second, it is a relatively volatile compound, making it unsuitable for use in experiments involving long-term storage.

Future Directions

There are several potential future directions for the use of 4-Br-5-CF3-PyCN in scientific research. First, it could be used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs. Second, it could be used to develop new drugs and drug delivery systems. Third, it could be used to study the effects of environmental pollutants on human health. Fourth, it could be used to study the effects of certain drugs on the human body. Finally, it could be used to study the effects of certain drugs on the environment.

Synthesis Methods

4-Br-5-CF3-PyCN can be synthesized in two steps. First, 4-bromo-3-nitropyridine is synthesized from 4-bromo-3-methoxypyridine and nitric acid. Then, the nitropyridine is treated with trifluoromethanesulfonic acid to yield 4-Br-5-CF3-PyCN. This method has been found to be efficient and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile can be achieved through a multi-step process involving the introduction of the bromine and trifluoromethyl groups onto the pyridine ring, followed by the addition of a cyano group at the 3-position of the ring.", "Starting Materials": [ "2,6-difluoropyridine", "bromine", "trifluoromethyl iodide", "sodium iodide", "copper(I) iodide", "copper(II) sulfate", "sodium cyanide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Bromination of 2,6-difluoropyridine with bromine in the presence of copper(I) iodide and sodium iodide to yield 4-bromo-2,6-difluoropyridine.", "Step 2: Trifluoromethylation of 4-bromo-2,6-difluoropyridine with trifluoromethyl iodide in the presence of copper(II) sulfate and sodium iodide to yield 4-bromo-5-(trifluoromethyl)pyridine.", "Step 3: Cyanation of 4-bromo-5-(trifluoromethyl)pyridine with sodium cyanide in the presence of acetic acid and ethanol to yield 4-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile." ] }

CAS RN

1805188-77-5

Molecular Formula

C7H2BrF3N2

Molecular Weight

251

Purity

95

Origin of Product

United States

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